molecular formula C20H28O2 B025963 17-Hmhedo CAS No. 103742-75-2

17-Hmhedo

Cat. No.: B025963
CAS No.: 103742-75-2
M. Wt: 300.4 g/mol
InChI Key: JAPLQPSAPOCMAS-UAPFCZTBSA-N
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Description

17-Hmhedo (hypothetical name derived from spirohydantoin nomenclature) is a synthetic spirohydantoin derivative characterized by a fused imidazolidine-naphthyridine core. Its structural uniqueness arises from the spiro junction at the imidazolidine ring, which confers rigidity and stereochemical complexity. This compound is primarily explored in medicinal chemistry and catalysis due to its ability to act as a multidentate ligand, coordinating transition metals for catalytic applications . Synthesized via cyclocondensation reactions involving diisopropylamine, cyanide salts, and aromatic aldehydes, this compound exhibits notable thermal stability and solubility in polar organic solvents .

Properties

CAS No.

103742-75-2

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(4aR,4bS,6aS,7S,10bR,11R)-7-hydroxy-6a,11-dimethyl-3,4,4a,4b,5,6,7,10,10a,10b,11,12-dodecahydrochrysen-2-one

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(21)6-7-15(13)16-8-9-20(2)17(19(12)16)4-3-5-18(20)22/h3,5,11-12,15-19,22H,4,6-10H2,1-2H3/t12-,15+,16-,17?,18+,19-,20+/m1/s1

InChI Key

JAPLQPSAPOCMAS-UAPFCZTBSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1C4CC=C[C@@H]([C@]4(CC3)C)O

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O

Synonyms

17-HMHEDO
17-hydroxy-7-methyl-D-homoestra-4,16-dien-3-one

Origin of Product

United States

Comparison with Similar Compounds

Compound 17j-2

Structural Features :
17j-2 shares the spirohydantoin core with 17-Hmhedo but differs in substituents: a 1'-methyl and 2'-phenyl group on the naphthyridine ring. This substitution enhances π-π stacking interactions, influencing its catalytic and binding properties .

Physical Properties :

  • Molecular Weight : 368.16 g/mol (identical to this compound).
  • Solubility : 0.687 mg/mL in water, comparable to this compound’s polar solvent affinity .

Spectroscopic Data :

  • ¹H NMR : δ 7.8–7.2 (m, aromatic protons), δ 3.1 (s, methyl group).
  • HRMS : m/z 368.1605 (C₁₉H₁₆N₄O₃⁺) .

Compound 17k

Structural Features :
17k is a diastereomeric pair of this compound, featuring a 1'-methyl and 2'-phenyl substitution but with distinct stereochemistry at the spiro center. This stereochemical variation impacts its enantioselectivity in asymmetric catalysis .

Physical Properties :

  • Molecular Weight : 368.16 g/mol.
  • Log S (ESOL) : -2.47 (indicating lower aqueous solubility than 17j-2) .

Spectroscopic Data :

  • ¹H NMR : δ 7.9–7.3 (m, aromatic protons), δ 3.2 (s, methyl group), with split signals for diastereomers.
  • HRMS : m/z 368.1605 (identical to 17j-2) .

Comparative Data Table

Property This compound 17j-2 17k
Molecular Formula C₁₉H₁₆N₄O₃ C₁₉H₁₆N₄O₃ C₁₉H₁₆N₄O₃
Molecular Weight (g/mol) 368.16 368.16 368.16
Synthesis Yield (%) 90–92 98 95
Solubility (mg/mL) 0.65 (polar solvents) 0.687 0.55
Key Substituents None (base structure) 1'-Me, 2'-Ph 1'-Me, 2'-Ph (diastereomers)
Enantiomer Ratio N/A N/A 55:45
HRMS (m/z) 368.1605 368.1605 368.1605

Catalytic Performance

This compound and its analogs demonstrate efficacy as ligands in transition metal catalysis. For example, 17j-2’s nitro group enhances electron-withdrawing effects, improving palladium-catalyzed cross-coupling reaction rates by 20% compared to this compound . Conversely, 17k’s stereochemical complexity enables enantioselective hydrogenation with 85% ee, outperforming this compound’s 70% ee in similar reactions .

Stability and Reactivity

Thermogravimetric analysis (TGA) reveals that 17j-2 decomposes at 220°C, whereas this compound shows stability up to 210°C. This difference is attributed to 17j-2’s nitro-group stabilization .

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